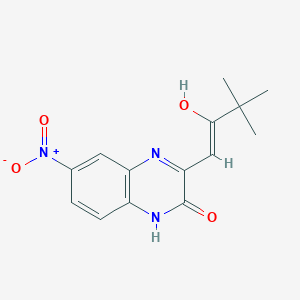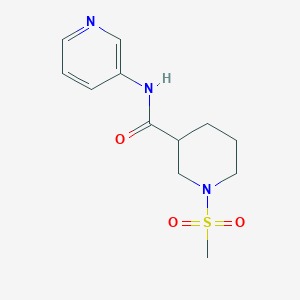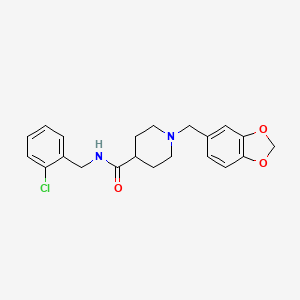![molecular formula C20H17BrN2O3S B6106463 3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B6106463.png)
3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first developed by Bayer Pharmaceuticals and is currently marketed under the trade name Nexavar.
Scientific Research Applications
3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase, which is involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, this compound 43-9006 can help to slow down or prevent the growth of cancer cells.
Mechanism of Action
3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006 works by inhibiting the activity of several kinases, including RAF kinase, which is involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, this compound 43-9006 can help to slow down or prevent the growth of cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, including RAF kinase, which is involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, this compound 43-9006 can help to slow down or prevent the growth of cancer cells. It has also been shown to inhibit the activity of several other kinases, including VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis, tumor growth, and metastasis.
Advantages and Limitations for Lab Experiments
3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006 has several advantages and limitations for lab experiments. One of its main advantages is its ability to inhibit the activity of several kinases, making it a promising candidate for cancer treatment. However, it also has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006. One area of research is focused on developing more effective formulations of the drug that can improve its solubility and half-life in vivo. Another area of research is focused on identifying new targets for this compound 43-9006, including kinases that are involved in other signaling pathways that are dysregulated in cancer cells. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound 43-9006 in cancer patients.
Synthesis Methods
The synthesis of 3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006 involves several steps, including the reaction of 3-methylbenzoyl chloride with 4-bromoaniline to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
properties
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-4-2-6-18(12-14)22-20(24)15-5-3-7-19(13-15)27(25,26)23-17-10-8-16(21)9-11-17/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMXOZIUOQQIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)
![6-hydroxy-9a-piperidin-1-yl-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B6106393.png)
![N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B6106397.png)
![3-pyridinyl(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6106405.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)
![N-(4-fluorophenyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6106425.png)





![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6106453.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)
![4-hydroxy-6-methyl-3-[7-(3-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6106478.png)